3-(3,4-dimethoxyphenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2H-chromen-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a piperazine moiety. It is of interest due to its potential bioactive properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying biological processes and interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 3,4-Dimethoxyphenethylamine
- 2,3-Dihydroxymethyl-4-(3’,4’-Dimethoxyphenyl)-γ-Butyrolactone
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both a piperazine moiety and a chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30N2O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C25H30N2O6/c1-30-22-6-4-18(16-24(22)31-2)21-15-19-3-5-20(17-23(19)33-25(21)29)32-14-12-27-9-7-26(8-10-27)11-13-28/h3-6,15-17,28H,7-14H2,1-2H3 |
InChI Key |
FFDMUEJGIJUMQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCN(CC4)CCO)OC2=O)OC |
Origin of Product |
United States |
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